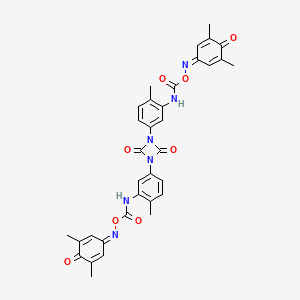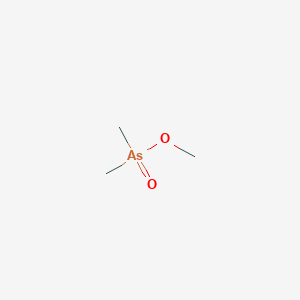
Methyl dimethylarsinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dimethylarsinate is an organoarsenic compound that is part of the broader category of arsenic species. It is a product of the biotransformation pathway that forms dimethylarsinate from inorganic arsenite and arsenate . This compound is significant due to its presence in various environmental and biological systems, often resulting from the methylation of arsenic compounds by microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dimethylarsinate can be synthesized through the methylation of arsenite using S-adenosyl-L-methionine as a methyl donor. The reaction involves the enzyme arsenite methyltransferase, which catalyzes the transfer of methyl groups to arsenite, forming methylarsonate and subsequently dimethylarsinate .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis methods that optimize the reaction conditions for higher yields. These methods often employ liquid chromatography with an anion exchange column and a nitrate/phosphate mobile phase coupled with inductively coupled plasma-tandem mass spectrometry to analyze and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl dimethylarsinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different organoarsenic compounds.
Major Products: The major products formed from these reactions include various methylated arsenic species, such as monomethyl arsonous acid and dimethyl arsenic acid .
Scientific Research Applications
Methyl dimethylarsinate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving arsenic compounds.
Medicine: Research is ongoing to understand its potential effects on human health, particularly in relation to arsenic toxicity and its metabolic pathways.
Mechanism of Action
The mechanism of action of methyl dimethylarsinate involves its interaction with various molecular targets and pathways. The compound is known to be metabolized by arsenite methyltransferase, which facilitates its methylation and subsequent transformation into less toxic forms . This process is crucial for the detoxification of arsenic in biological systems.
Comparison with Similar Compounds
- Monomethyl arsonous acid (MMA III)
- Dimethyl arsenic acid (DMA V)
- Trimethyl arsenic acid (TMA)
Comparison: Methyl dimethylarsinate is unique due to its specific methylation pattern and its role in the biotransformation of arsenic. Compared to monomethyl arsonous acid and dimethyl arsenic acid, it is a more advanced methylation product, indicating a higher degree of detoxification. Trimethyl arsenic acid, on the other hand, represents an even further methylated and less toxic form .
Properties
CAS No. |
53106-49-3 |
|---|---|
Molecular Formula |
C3H9AsO2 |
Molecular Weight |
152.02 g/mol |
IUPAC Name |
dimethylarsoryloxymethane |
InChI |
InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3 |
InChI Key |
BORJNLRXLBVCPO-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



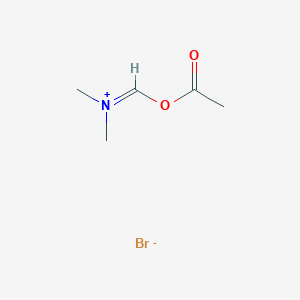
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
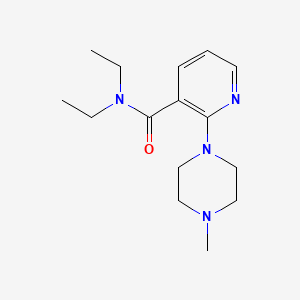


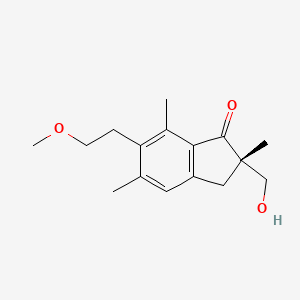
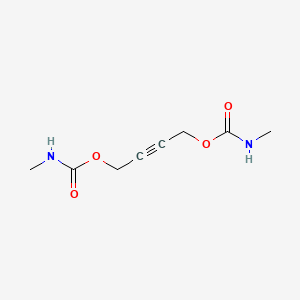

methanone](/img/structure/B14644315.png)

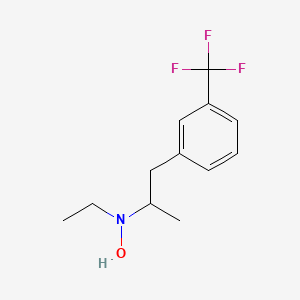
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
